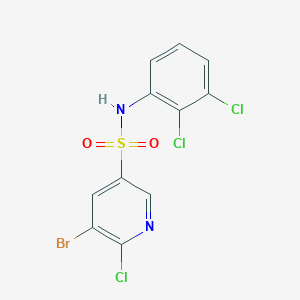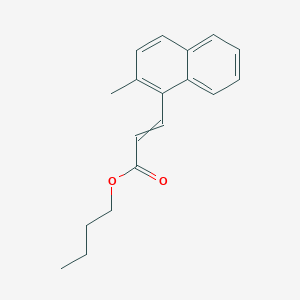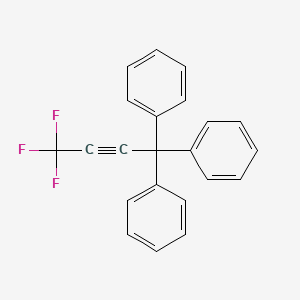![molecular formula C20H44ClNO B14214082 1-Octanaminium, N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride CAS No. 828933-67-1](/img/structure/B14214082.png)
1-Octanaminium, N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octanaminium, N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride is a quaternary ammonium compound. It is known for its antimicrobial properties and is used in various industrial and scientific applications.
Preparation Methods
The synthesis of 1-Octanaminium, N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride typically involves the reaction of octyl chloride with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. Industrial production methods often involve the use of solvents like ethanol, benzene, or acetone to facilitate the reaction .
Chemical Reactions Analysis
1-Octanaminium, N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of the compound, affecting its properties.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another.
Scientific Research Applications
1-Octanaminium, N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound’s antimicrobial properties make it useful in biological research, particularly in studies involving bacterial and fungal inhibition.
Medicine: It is used in the formulation of disinfectants and antiseptics.
Mechanism of Action
The antimicrobial action of 1-Octanaminium, N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a wide range of microorganisms, including bacteria and fungi .
Comparison with Similar Compounds
1-Octanaminium, N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride is similar to other quaternary ammonium compounds such as:
- Dimethyl dioctyl ammonium chloride
- Dimethyldioctylammonium chloride
- Ammonium, dimethyldioctyl-, chloride
- N,N-Dimethyl-N-octyl-1-octanaminium chloride
These compounds share similar antimicrobial properties and are used in comparable applications. this compound is unique in its specific molecular structure, which can influence its effectiveness and suitability for particular applications .
Properties
CAS No. |
828933-67-1 |
|---|---|
Molecular Formula |
C20H44ClNO |
Molecular Weight |
350.0 g/mol |
IUPAC Name |
dimethyl-(nonoxymethyl)-octylazanium;chloride |
InChI |
InChI=1S/C20H44NO.ClH/c1-5-7-9-11-13-15-17-19-22-20-21(3,4)18-16-14-12-10-8-6-2;/h5-20H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
PDSISFDWHHGFOD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCOC[N+](C)(C)CCCCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]thiourea](/img/structure/B14214002.png)
![[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol](/img/structure/B14214011.png)
![Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B14214015.png)
![3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol](/img/structure/B14214020.png)


![(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14214037.png)




![N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14214067.png)

![2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B14214079.png)
